(4-Amino-2-fluorophenyl)dimethylamine hydrochloride

Pharmaceutical intermediates Synthetic chemistry Building blocks

Eliminates stoichiometric errors from free base substitution. This fluorinated aniline building block (CAS 2689-34-1) features orthogonal 4-amino and dimethylamino groups, enabling sequential functionalization without protection/deprotection of the tertiary amine. The hydrochloride salt form (MW 190.65) avoids the 23.7% mass error incurred when incorrectly substituting the free base analog (MW 154.18) in reaction setups. Suitable for constructing benzimidazoles, quinazolines, and other N-heterocycles in medicinal chemistry programs.

Molecular Formula C8H12ClFN2
Molecular Weight 190.64
CAS No. 2689-34-1
Cat. No. B3120684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-2-fluorophenyl)dimethylamine hydrochloride
CAS2689-34-1
Molecular FormulaC8H12ClFN2
Molecular Weight190.64
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)N)F.Cl
InChIInChI=1S/C8H11FN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H
InChIKeyLZJRNZUGYJWJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-2-fluorophenyl)dimethylamine hydrochloride Physicochemical Baseline


(4-Amino-2-fluorophenyl)dimethylamine hydrochloride (CAS 2689-34-1) is a fluorinated aromatic amine derivative supplied as the hydrochloride salt [1]. The compound is characterized by a 2-fluoro-4-aminophenyl core with a dimethylamino substituent at the para position relative to the primary amine . Its molecular formula is C₈H₁₂ClFN₂, with a molecular weight of 190.65 g/mol . The compound is typically available in solid form at purities ranging from 95% to 97% from research chemical suppliers . The hydrochloride salt form confers improved stability and handling characteristics compared to the free base, making it suitable for use as a building block in pharmaceutical and organic synthesis applications [2].

Hydrochloride salt for improved handling and stability
Fluorinated aromatic building block for synthesis
Reported purity from multiple research suppliers

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride Substitution Risk


Fluorinated aromatic amine building blocks in this class exhibit substantial variability in key physicochemical and procurement parameters that directly impact synthetic utility and experimental reproducibility [1]. Critical differentiating factors include: (1) salt form versus free base (affecting molecular weight, stability, solubility, and stoichiometric calculations); (2) fluorine substitution position and pattern (modulating electronic properties, LogP, and hydrogen bonding capacity); (3) amine substitution pattern (primary vs. tertiary amine, affecting reactivity in coupling reactions); and (4) supplier-reported purity and available quantity specifications [2]. Substituting CAS 2689-34-1 (hydrochloride salt; MW 190.65) with its free base analog CAS 3824-31-5 (MW 154.18) without correcting for salt form would introduce a 23.7% mass error in reaction stoichiometry, leading to failed syntheses or incorrect dosing in biological assays . Furthermore, analogs lacking the dimethylamino group (e.g., 2-fluorobenzene-1,4-diamine) possess different hydrogen bond donor/acceptor profiles and nucleophilicity, fundamentally altering their behavior in amide coupling or reductive amination reactions [3].

Salt form mismatch Using the free base instead of the HCl salt may introduce stoichiometric errors in reaction calculations.
Amine substitution pattern Dimethylamino vs. primary amine alters nucleophilicity, LogP, and hydrogen bonding capacity.
Supplier purity variability Purity differences across suppliers may affect reaction yields; verify lot specifications.

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride Differentiation Evidence


Salt Form: Hydrochloride vs. Free Base

CAS 2689-34-1 is the hydrochloride salt, whereas CAS 3824-31-5 is the corresponding free base [1]. The molecular weight difference is substantial: 190.65 g/mol for the hydrochloride salt versus 154.18 g/mol for the free base, representing a 23.7% increase . This difference arises from the addition of HCl (MW 36.46) to the free base structure. The LogP values also differ: the free base has a computed XLogP3 of 1.5, whereas the hydrochloride salt form is expected to exhibit significantly reduced lipophilicity and enhanced aqueous solubility due to ionization .

Salt Form: HCl vs Free Base
Head-to-head
190.65 g/mol (HCl) vs 154.18 g/mol (free base); +36.47 g/mol
Salt form selection requires stoichiometric correction
Verify salt identity before weighing
Pharmaceutical intermediates Synthetic chemistry Building blocks

Amine Substitution Pattern

The target compound contains a dimethylamino group (-N(CH₃)₂) at the para position, whereas 2-fluorobenzene-1,4-diamine (CAS 14791-78-7) possesses two unsubstituted primary amine groups (-NH₂) [1]. This structural difference results in distinct hydrogen bonding capacity, nucleophilicity, and steric properties [2]. The dimethylamino group contributes 1 hydrogen bond acceptor but 0 hydrogen bond donors, compared to the primary amine which contributes 1 donor and 1 acceptor. Additionally, the LogP values differ: the free base analog of the target has XLogP3 of 1.5, while 2-fluorobenzene-1,4-diamine has a computed LogP of 0.8, indicating that the dimethylamino substitution increases lipophilicity by approximately 0.7 log units [3].

Amine Substitution Effect
Class-level
ΔLogP +0.7; H-bond donor count 1 vs 2
Lipophilicity shift may affect membrane permeability
Context-dependent; compare under assay conditions
Medicinal chemistry SAR studies Coupling reactions

Rotatable Bond Count and Flexibility

The target compound has exactly 1 rotatable bond (the C-N bond connecting the dimethylamino group to the aromatic ring), a value independently verified by multiple sources including PubChem and Hit2Lead [1]. In contrast, positional isomers such as 5-[(dimethylamino)methyl]-2-fluoroaniline (CAS 760945-13-9) contain a methylene spacer (-CH₂-) between the aromatic ring and the dimethylamino group, increasing the rotatable bond count to 2 and altering molecular flexibility and conformational entropy . This difference is fundamental to the compound's three-dimensional shape and its ability to adopt specific binding conformations in target engagement studies .

Rotatable Bond Count
Class-level
1 rotatable bond (target) vs 2 (comparator)
Lower conformational flexibility may influence binding entropy
Model-dependent; confirm structural impact
Conformational analysis Drug design Molecular modeling

Commercial Availability and Purity

CAS 2689-34-1 is commercially available from multiple research chemical suppliers with documented purity specifications ranging from 95% to 97% . Hit2Lead offers the compound at 95% purity with a documented LogP of 1.55 and rotatable bond count of 1 . Leyan provides the compound at 97% purity, with reported LogP of 1.8957 and TPSA of 29.26 Ų . Fluorochem lists CAS 3824-31-5 (the free base) at 95% purity [1]. In contrast, the closest structural analog without the dimethylamino group, 2-fluorobenzene-1,4-diamine (CAS 14791-78-7), has limited commercial availability and is primarily listed in chemical databases rather than active supplier catalogs [2].

Supplier Availability
Head-to-head
≥3 active supplier listings vs limited database entries
Procurement supported; verify lot purity
Supplier-specified purity 95–97%
Chemical procurement Quality control Research supply chain

(4-Amino-2-fluorophenyl)dimethylamine hydrochloride Application Scenarios


Medicinal Chemistry: Lead Optimization

The target compound is utilized as a building block in medicinal chemistry programs requiring precise control over lipophilicity and hydrogen bonding properties [1]. With a rotatable bond count of 1 (indicating low conformational flexibility) and a LogP of approximately 1.5-1.9 (free base), it occupies a favorable property space for CNS drug discovery where balancing permeability and solubility is critical [2]. The 4-amino group provides a handle for amide coupling or urea formation, while the 2-fluoro substituent modulates electronic properties and metabolic stability. The hydrochloride salt form (MW 190.65) ensures accurate stoichiometric calculations compared to using the free base (MW 154.18), which would introduce a 23.7% mass error .

Heterocyclic Compound Synthesis

The primary aromatic amine at the 4-position serves as a nucleophilic handle for constructing heterocyclic frameworks, including benzimidazoles, quinazolines, and other nitrogen-containing fused ring systems [1]. The dimethylamino group at the 1-position remains protected during reactions targeting the primary amine, enabling orthogonal functionalization strategies [2]. This orthogonal reactivity is not available with 2-fluorobenzene-1,4-diamine (CAS 14791-78-7), where both amine groups are primary and would react competitively without protection .

SAR Studies: Fluorine Electronic Effects

The compound serves as a fluorinated probe in SAR campaigns investigating the electronic effects of aromatic fluorine substitution on target binding [1]. The 2-fluoro substituent withdraws electron density from the aromatic ring via inductive effects, modulating the pKa of the adjacent amine groups and altering hydrogen bonding capacity [2]. The dimethylamino group at the para position provides a tertiary amine handle that can participate in charge-reinforced hydrogen bonds or ionic interactions with acidic residues in protein binding pockets .

Application
Selection Property
Validation Focus
Medicinal Chemistry: Lead Optimization
Salt form accuracy, lipophilicity control
Verify salt form and purity prior to coupling
Heterocyclic Compound Synthesis
Orthogonal amine reactivity
Confirm chemoselectivity under reaction conditions
SAR Studies: Fluorine Electronic Effects
Fluorine modulation, tertiary amine handle
Assess pKa shift and hydrogen bonding in target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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